![molecular formula C14H24Si B14310842 [(Bicyclo[4.3.1]dec-3-en-10-ylidene)methyl](trimethyl)silane CAS No. 119297-21-1](/img/structure/B14310842.png)
[(Bicyclo[4.3.1]dec-3-en-10-ylidene)methyl](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Bicyclo[4.3.1]dec-3-en-10-ylidene)methylsilane is a unique organosilicon compound characterized by its bicyclic structure and the presence of a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[4.3.1]dec-3-en-10-ylidene)methylsilane typically involves the reaction of bicyclo[4.3.1]dec-3-en-10-ylidene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
[ \text{Bicyclo[4.3.1]dec-3-en-10-ylidene} + \text{Trimethylsilyl chloride} \rightarrow \text{(Bicyclo[4.3.1]dec-3-en-10-ylidene)methylsilane} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Bicyclo[4.3.1]dec-3-en-10-ylidene)methylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Compounds with new functional groups replacing the trimethylsilyl group.
Applications De Recherche Scientifique
(Bicyclo[4.3.1]dec-3-en-10-ylidene)methylsilane has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel materials with unique properties.
Medicinal Chemistry: Investigated for its potential use in drug design and development.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mécanisme D'action
The mechanism of action of (Bicyclo[4.3.1]dec-3-en-10-ylidene)methylsilane involves its interaction with molecular targets through its bicyclic structure and trimethylsilyl group. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, thereby exerting its effects in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
(Bicyclo[4.3.1]dec-3-en-10-ylidene)methylsilane is unique due to its specific combination of a bicyclic structure and a trimethylsilyl group. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
119297-21-1 |
|---|---|
Formule moléculaire |
C14H24Si |
Poids moléculaire |
220.42 g/mol |
Nom IUPAC |
10-bicyclo[4.3.1]dec-3-enylidenemethyl(trimethyl)silane |
InChI |
InChI=1S/C14H24Si/c1-15(2,3)11-14-12-7-4-5-8-13(14)10-6-9-12/h4-5,11-13H,6-10H2,1-3H3 |
Clé InChI |
RVGJQHLWNBWGOB-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C=C1C2CCCC1CC=CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


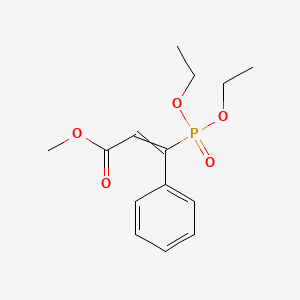
![Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-3-methyl-5-nitroso-](/img/structure/B14310765.png)
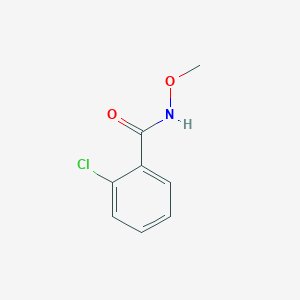
![3-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-2-(methoxycarbonyl)benzoate](/img/structure/B14310770.png)
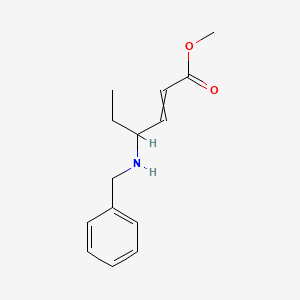
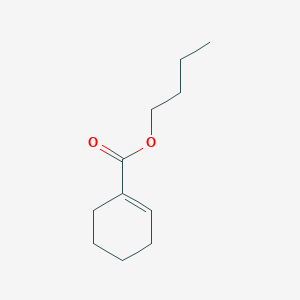

![5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one](/img/structure/B14310802.png)
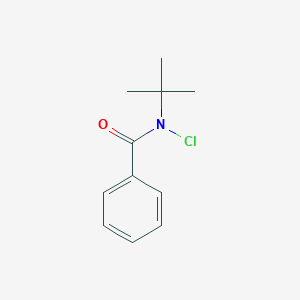
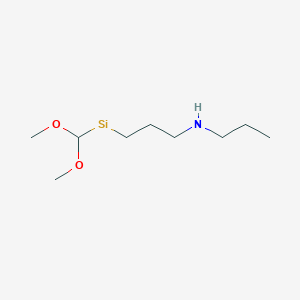
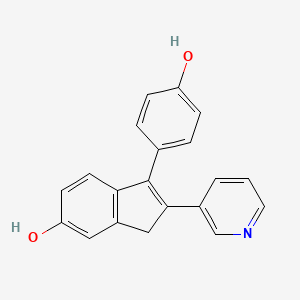
![N,N-Dibutyl-2-[3-(3,4-dimethoxyphenyl)-3-oxopropanoyl]benzamide](/img/structure/B14310828.png)
![6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B14310831.png)
![6,9-Dimethyl-3,6,9,12,18-pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14310835.png)
